molecular formula C15H13NO B14119136 9H-Carbazole, 9-acetyl-3-methyl- CAS No. 33634-03-6

9H-Carbazole, 9-acetyl-3-methyl-

Cat. No.: B14119136
CAS No.: 33634-03-6
M. Wt: 223.27 g/mol
InChI Key: XAYIVNWBCRKOSE-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-acetyl-3-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties

Preparation Methods

The synthesis of 9H-Carbazole, 9-acetyl-3-methyl- typically involves the acetylation of 9H-carbazole followed by methylation. One common method is the Friedel-Crafts acylation reaction, where 9H-carbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then methylated using methyl iodide and a base like potassium carbonate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

9H-Carbazole, 9-acetyl-3-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9H-Carbazole, 9-acetyl-3-methyl- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting certain enzymes and pathways involved in disease processes.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-acetyl-3-methyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

9H-Carbazole, 9-acetyl-3-methyl- can be compared with other carbazole derivatives such as 9H-carbazole, 9-ethyl-9H-carbazole, and 9H-carbazole-3-carbaldehyde. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of acetyl and methyl groups in 9H-Carbazole, 9-acetyl-3-methyl- makes it unique in terms of its enhanced reactivity and potential for diverse applications .

Properties

CAS No.

33634-03-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(3-methylcarbazol-9-yl)ethanone

InChI

InChI=1S/C15H13NO/c1-10-7-8-15-13(9-10)12-5-3-4-6-14(12)16(15)11(2)17/h3-9H,1-2H3

InChI Key

XAYIVNWBCRKOSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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